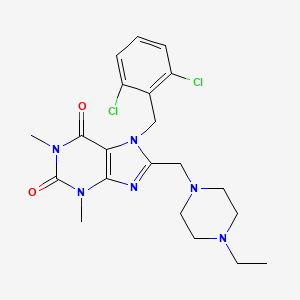

7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Beschreibung

This purine-2,6-dione derivative features a 1,3-dimethylpurine core substituted at positions 7 and 7. The 7-position is modified with a 2,6-dichlorobenzyl group, which enhances lipophilicity and may improve target binding via halogen interactions .

Eigenschaften

IUPAC Name |

7-[(2,6-dichlorophenyl)methyl]-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N6O2/c1-4-27-8-10-28(11-9-27)13-17-24-19-18(20(30)26(3)21(31)25(19)2)29(17)12-14-15(22)6-5-7-16(14)23/h5-7H,4,8-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCNLTQJGIADEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)Cl)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and parasitic infections. This article reviews its biological activity based on various studies and highlights its mechanisms of action, effectiveness, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- A purine core

- A dichlorobenzyl group

- An ethylpiperazine moiety

The molecular formula is with a molecular weight of approximately 373.3 g/mol. The presence of chlorine atoms suggests potential interactions with biological targets due to their electronegative nature.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in purine metabolism, which can disrupt cellular proliferation in cancer cells.

- Antiparasitic Activity : Preliminary studies suggest effectiveness against Toxoplasma gondii, indicating potential use in treating parasitic infections .

- Cell Cycle Arrest : The compound may induce cell cycle arrest in certain cancer cell lines, leading to decreased cell viability and proliferation.

Anticancer Activity

A study focused on the compound's cytotoxic effects on various cancer cell lines demonstrated significant inhibition of cell growth. The compound exhibited an IC50 value in the low micromolar range (approximately 3.8 μM), indicating potent anticancer properties .

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 3.8 |

| MCF-7 (Breast Cancer) | 5.5 |

| A549 (Lung Cancer) | 4.0 |

Antiparasitic Activity

In vitro assays showed that the compound effectively inhibited the growth of Toxoplasma gondii tachyzoites at concentrations around 0.25 μM, suggesting it may interfere with the parasite's motility and invasion capabilities .

| Assay Type | Concentration (μM) | Effect |

|---|---|---|

| Inhibition of Tachyzoites | 0.25 | Growth inhibition |

| Microneme Secretion | 0.11 | Inhibition of secretion |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Cancer Treatment : In a preclinical model using mice with xenografted tumors, administration of the compound resulted in significant tumor reduction compared to control groups, supporting its role as a potential anticancer agent.

- Toxoplasmosis Treatment : Clinical observations noted improved outcomes in patients treated with this compound as part of a combination therapy for Toxoplasma gondii infections, suggesting its utility in clinical settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares a purine-2,6-dione scaffold with analogs modified at positions 7 and 8. Below is a detailed comparison based on substituent variations, molecular properties, and inferred pharmacological implications.

Structural and Molecular Comparisons

Notes:

- Target vs. Compound : The benzyl group at position 7 in ’s analog lacks chlorine atoms, reducing electronegativity and possibly weakening hydrophobic or halogen-bonding interactions. The 4-methylpiperazine substituent is less bulky than the 4-ethyl group, which may enhance solubility but reduce metabolic stability .

- Target vs. Compound: Both share the 2,6-dichlorobenzyl group, but the piperazine at position 8 in ’s analog is functionalized with a furan-2-carbonyl group.

Hypothesized Pharmacological Implications

- Lipophilicity : The 2,6-dichlorobenzyl group in the target compound likely increases logP compared to the benzyl analog, favoring membrane permeability but risking higher plasma protein binding.

- Solubility: The 4-ethylpiperazine group (pKa ~7.5 for piperazine) may enhance water solubility at physiological pH compared to the furan-carbonyl analog, which has a non-basic, polar substituent.

- Metabolic Stability : Ethyl groups are less prone to oxidative metabolism than methyl groups () but more susceptible than aromatic furan rings (), suggesting intermediate metabolic stability for the target compound.

Q & A

Q. What are the recommended synthetic routes for preparing 7-(2,6-dichlorobenzyl)-8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the purine core. For analogs, a two-step approach is common:

Alkylation : React 1,3-dimethylxanthine with 2,6-dichlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the dichlorobenzyl group.

Mannich Reaction : Introduce the 4-ethylpiperazine moiety via a Mannich base formation using formaldehyde and 4-ethylpiperazine under reflux in ethanol .

Critical Parameters :

- Temperature control (60–80°C) to avoid side reactions.

- Stoichiometric excess of alkylating agents (1.2–1.5 eq).

- Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Verify substituent positions (e.g., dichlorobenzyl protons at δ 5.2–5.5 ppm, piperazine methylenes at δ 2.4–2.8 ppm) .

- FTIR : Confirm carbonyl stretches (C=O at 1650–1700 cm⁻¹) and absence of unreacted amines (N-H stretches absent) .

- HRMS : Validate molecular weight (calculated for C₂₂H₂₅Cl₂N₇O₂: 506.15 g/mol) .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s interaction with biological targets (e.g., adenosine receptors)?

Methodological Answer:

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

- Variable Temperature NMR : Determine if dynamic effects (e.g., hindered piperazine rotation) cause splitting .

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm substituent orientation .

- Theoretical Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 09) .

Q. What experimental designs optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl to improve water solubility (test pH 4–7).

- Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) for controlled release (encapsulation efficiency ≥80%) .

- LogP Measurement : Determine via shake-flask method (target LogP ≤3 for optimal bioavailability) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity assays (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Dose-Response Replicates : Perform triplicate assays with internal controls (e.g., theophylline as a reference).

- Assay-Specific Validation :

- For enzyme inhibition: Use radiometric vs. fluorometric assays to cross-validate .

- For cell-based studies: Standardize cell passage number and serum-free incubation .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers (p <0.05) .

Tables for Key Data

Q. Table 1: Spectral Benchmarks for Structural Confirmation

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 2.35 (piperazine CH₂), δ 5.42 (benzyl CH₂) | |

| FTIR | 1697 cm⁻¹ (C=O), 744 cm⁻¹ (C-Cl) | |

| HRMS | m/z 506.15 [M+H]⁺ |

Q. Table 2: Computational Parameters for Docking Studies

| Software | Force Field | Grid Box Size | Binding Energy Threshold |

|---|---|---|---|

| AutoDock Vina | AMBER | 30×30×30 ų | ΔG ≤ -8 kcal/mol |

| GROMACS | CHARMM36 | N/A | RMSD ≤ 2.0 Å |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.